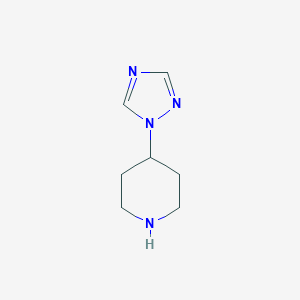

4-(1H-1,2,4-triazol-1-yl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1,2,4-triazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-6-9-5-10-11/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJYLCFNRATSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634777 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158655-26-6 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,4-triazol-1-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Properties and Synthesis

The compound 4-(1H-1,2,4-triazol-1-yl)piperidine is a solid at room temperature and is often utilized in its hydrochloride salt form to enhance its solubility in aqueous media. biosynth.comsigmaaldrich.com

Table 1: Chemical Properties of this compound and its Dihydrochloride Salt

| Property | This compound | This compound dihydrochloride |

| CAS Number | 158655-26-6 cymitquimica.com | 158655-26-6 biosynth.com |

| Molecular Formula | C₇H₁₂N₄ cymitquimica.com | C₇H₁₄Cl₂N₄ biosynth.com |

| Molecular Weight | 152.20 g/mol sinfoochem.com | 225.12 g/mol biosynth.com |

| Appearance | Solid | Solid |

The synthesis of this compound can be achieved through several synthetic routes. A common method involves the N-alkylation of 1H-1,2,4-triazole with a suitably protected 4-halopiperidine or a piperidine (B6355638) derivative with a good leaving group at the 4-position. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution. Subsequent deprotection of the piperidine nitrogen, if necessary, yields the final product. Alternative synthetic strategies may involve the construction of the triazole ring onto a pre-existing 4-aminopiperidine (B84694) derivative. nih.gov

Medicinal Chemistry and Biological Activity Investigations

Molecular Recognition and Interaction of Triazole-Piperidine Scaffolds

The 4-(1H-1,2,4-triazol-1-yl)piperidine scaffold serves as a crucial building block in the design of molecules with specific biological targets. The individual components, the triazole ring and the piperidine (B6355638) moiety, contribute to its interaction profile.

Binding Interactions with Enzymes and Receptors

The 1,2,4-triazole (B32235) ring within the scaffold is capable of engaging in various non-covalent interactions with biological macromolecules, including enzymes and receptors. These interactions can modulate the activity of these targets. For instance, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, a key feature in ligand-receptor binding. Molecular docking and dynamics simulation studies on derivatives have suggested that the triazole scaffold can form additional interactions that help stabilize the ligand within a receptor's binding pocket.

Derivatives of this compound have been investigated as antagonists for the P2Y14 receptor. In these studies, the piperidine ring was observed to orient itself towards the surface of the receptor, making it a suitable point for chemical modification to enhance binding affinity. Furthermore, the piperidine ring's basicity and conformational flexibility can enhance binding to biological targets. The combination of the triazole and piperidine moieties has also been explored in the design of inhibitors for enzymes such as 15-lipoxygenase (15-LOX) and MraY. In the case of MraY, a bacterial enzyme, it was hypothesized that a piperidine ring attached to the triazole could contribute to inhibitory activity.

Modulatory Effects on Cellular Pathways

The ability of this compound derivatives to bind to specific receptors suggests their potential to modulate cellular signaling pathways. For example, by acting as antagonists for the P2Y14 receptor, a G-protein coupled receptor, these compounds can interfere with downstream signaling cascades initiated by the receptor's natural ligands like UDP-glucose. The P2Y14 receptor is implicated in inflammatory processes, and its modulation by these derivatives points to their potential anti-inflammatory effects.

While direct studies on the effect of the parent compound on cellular pathways are limited, the consistent activity of its derivatives in various assays indicates that the core scaffold plays a significant role in these modulatory effects. The piperidine ring, for instance, can enhance the ability of these compounds to penetrate biological membranes, thereby reaching their intracellular targets and influencing cellular pathways.

Antimicrobial Research

The 1,2,4-triazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. Consequently, derivatives of this compound have been a subject of antimicrobial research.

Antibacterial Efficacy

Research has demonstrated that incorporating the this compound moiety into other known antibacterial scaffolds, such as fluoroquinolones, can yield compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a series of fluoroquinolones modified at the C7 position with 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks were synthesized and evaluated for their antibacterial properties.

One particular derivative, 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, exhibited notable activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for this compound against several Gram-positive and Gram-negative bacteria are presented in the table below.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-Positive | 0.25 |

| Staphylococcus epidermidis ATCC 12228 | Gram-Positive | 0.5 |

| Enterococcus faecalis ATCC 29212 | Gram-Positive | 1 |

| Escherichia coli ATCC 25922 | Gram-Negative | >128 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | >128 |

| Klebsiella pneumoniae ATCC 13883 | Gram-Negative | 64 |

Data sourced from a study on fluoroquinolone derivatives.

Other studies on novel 1H-1,2,4-triazolyl derivatives have also shown broad-spectrum antibacterial activity, with some compounds demonstrating lower MIC values than the standard antibiotics ampicillin (B1664943) and chloramphenicol (B1208) against certain strains.

A significant area of investigation for this compound derivatives is their efficacy against multidrug-resistant (MDR) bacteria. The aforementioned fluoroquinolone derivative, 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, displayed antibacterial activity comparable to ciprofloxacin (B1669076) and vancomycin (B549263) against quinolone-susceptible and multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis.

The table below summarizes the MIC values of this derivative against several multidrug-resistant strains.

| Bacterial Strain | Resistance Profile | MIC (µg/mL) |

| Staphylococcus aureus 1602 | Quinolone-Resistant | 0.5 |

| Staphylococcus aureus 1609 | Quinolone-Resistant | 1 |

| Staphylococcus epidermidis 1021 | Quinolone-Resistant | 1 |

| Staphylococcus epidermidis 1022 | Quinolone-Resistant | 2 |

Data sourced from a study on fluoroquinolone derivatives.

These findings underscore the potential of the this compound scaffold in the development of new antibacterial agents to combat the growing threat of antibiotic resistance.

Antifungal Properties

The 1,2,4-triazole nucleus is a core component of many commercially successful antifungal drugs. Consequently, novel compounds incorporating the this compound moiety have been synthesized and evaluated for their ability to combat various fungal pathogens, particularly those affecting agriculture.

Derivatives of this compound have demonstrated notable inhibitory activity against a wide array of plant-pathogenic fungi. Research has shown that these compounds are effective against significant agricultural pathogens. For instance, certain novel 1,2,4-triazole derivatives containing an oxime ether and a phenoxyl pyridinyl moiety have been tested against eight different phytopathogens. bohrium.com One particular compound, (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime, exhibited potent, broad-spectrum antifungal activity. bohrium.com

Other studies have investigated hybrid molecules, such as those combining the triazole-piperidine structure with a quinazoline-2-aminothiazole core via a 4-piperidinylamide linker. acs.org These hybrids showed excellent efficacy against Rhizoctonia solani, a soil-borne fungus that causes significant crop damage worldwide. acs.org The antifungal spectrum of various triazole derivatives also includes activity against Fusarium oxysporum, Magnaporthe grisea, Alternaria solani, Fusarium solani, and Botrytis cinerea. bohrium.comnih.govnih.gov

EC₅₀ Values of a Selected Triazole Derivative Against Phytopathogenic Fungi

| Fungus | EC₅₀ (mg/L) | Reference |

|---|---|---|

| Sclerotinia sclerotiorum | 1.59 | bohrium.com |

| Phytophthora infestans | 0.46 | bohrium.com |

| Rhizoctonia solani | 0.27 | bohrium.com |

| Botrytis cinerea | 11.39 | bohrium.com |

The antifungal potency of this compound derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have been crucial in identifying the chemical modifications that enhance fungicidal activity. nih.govijprajournal.com A key factor influencing the biological activity of these compounds is lipophilicity; modifications that increase the lipophilic character of the molecule often lead to enhanced antifungal effects. ias.ac.in

For a series of novel triazines possessing a piperidine ring, SAR analysis was developed by comparing their minimum inhibitory concentration (MIC) values against those of commercial antifungals. nih.gov In derivatives where the piperidine ring is fused with a 5-thioxo-1H-1,2,4-triazole core, the nature of the substituents plays a vital role. ias.ac.in For example, the introduction of specific aryl groups can significantly modulate the antifungal and antibacterial potency of the resulting compounds. ias.ac.in The 1,2,4-triazole core itself is considered a pharmacologically significant moiety, and its combination with other heterocyclic systems like piperidine is a common strategy for developing new antifungal agents. nih.gov

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. ias.ac.in The 1,2,4-triazole scaffold is present in many compounds investigated for antimycobacterial activity. researchgate.net

A series of novel analogues based on a 5-(1-(4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione core were synthesized and evaluated for their potential as antitubercular agents. ias.ac.in Several compounds from this series displayed significant activity against the Mycobacterium tuberculosis H37Rv strain. ias.ac.inresearchgate.net The SAR studies for these derivatives indicated that lipophilicity is a major factor in enhancing their biological activity. ias.ac.in Among the tested compounds, those labeled 5a, 5c, 5d, 5j, and 5k were identified as having noteworthy antitubercular efficacy. ias.ac.in Another study highlighted a methylsulfonyl-substituted derivative (2f) as displaying the highest antimycobacterial activity within its series. researchgate.net

Piperidine-Triazole Derivatives with Significant Antitubercular Activity

| Compound Series | Active Derivatives | Target Strain | Reference |

|---|---|---|---|

| 5-(1-(4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione | 5a, 5c, 5d, 5j, 5k | Mycobacterium tuberculosis H37Rv | ias.ac.in |

| 4-(1H-1,2,4-triazol-1-yl)benzaldehyde phenylhydrazone derivatives | 2f (methylsulfonyl-substituted) | Mycobacterium tuberculosis H37Rv | researchgate.net |

Anticancer and Cytotoxic Studies

The this compound framework has also been explored for its potential in oncology. Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the induction of programmed cell death.

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis, and its deregulation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Studies have shown that hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid can clearly inhibit the proliferation of the MCF-7 breast cancer cell line by inducing apoptosis. nih.govresearchgate.net

The investigation into the mechanism of action revealed that treatment with the most potent compounds led to characteristic nuclear morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation. researchgate.net This was further confirmed by flow cytometry analysis using Annexin V staining, which identifies apoptotic cells. researchgate.net Other related structures, such as 1-(diarylmethyl)-1H-1,2,4-triazoles, have also been found to cause significant G2/M phase cell cycle arrest and induce apoptosis in MCF-7 cells. nih.gov Some gefitinib-1,2,3-triazole derivatives have been shown to induce apoptosis in HeLa cervical cancer cells through the mitochondrial pathway. frontiersin.org

Evaluation against Specific Tumor Cell Panels

To assess their potential as anticancer agents, derivatives of this compound have been evaluated against panels of human tumor cell lines. A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against both MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. nih.govresearchgate.net Notably, the most effective compounds demonstrated very weak cytotoxic effects toward normal human retinal pigment epithelial (RPE-1) cells, indicating a degree of selectivity for cancer cells. nih.govresearchgate.net

In broader screenings, such as the National Cancer Institute's 60-cell line panel (NCI-60), novel pyrimidine (B1678525) derivatives incorporating a piperidine moiety have been tested. rsc.org These studies provide a comprehensive overview of the compounds' growth inhibitory activities across nine different types of cancer, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer. rsc.org The results from these panels help to identify which cancer types are most sensitive to a particular chemical scaffold and guide further development. For example, certain compounds showed particularly good inhibitory activity against renal cancer cell lines. rsc.org

In Vitro Cytotoxicity (IC₅₀ in µM) of Selected 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | Reference |

|---|---|---|---|

| Hybrid 2 | 18.7 | 25.7 | nih.gov |

| Hybrid 5 | 19.8 | 23.9 | nih.gov |

| Hybrid 14 | 15.6 | 28.4 | nih.gov |

| Hybrid 15 | 17.6 | 31.5 | nih.gov |

| Doxorubicin (Reference) | 19.7 | 22.6 | nih.gov |

Enzyme Inhibition Profiles

The structural motif of this compound is a key pharmacophore in the design of various enzyme inhibitors. Research has explored its potential to inhibit several classes of enzymes, including hydrolases and kinases, as well as its role in targeting fungal enzymes.

Inhibition of Hydrolase Enzymes (e.g., Acetylcholinesterase, α-Glucosidase, Urease, Lipoxygenase, Butyrylcholinesterase)

Derivatives of this compound have been synthesized and evaluated for their inhibitory effects against a range of hydrolase enzymes. These enzymes are implicated in various pathological conditions, making them important therapeutic targets.

One study detailed the synthesis of a series of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives and tested their inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, and lipoxygenase (LOX). acs.orgnih.gov The study found that certain substituted derivatives exhibited potent inhibition. For instance, methyl phenyl and methyl phenyl-substituted derivatives (12d and 12m in the study) were identified as the most potent inhibitors of AChE, α-glucosidase, urease, and BChE. acs.org Another study synthesized novel piperidine-based triazole compounds and evaluated their biological potential against various enzymes. bohrium.com

The inhibitory activities of these derivatives are often quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Table 1: Hydrolase Enzyme Inhibition by this compound Derivatives Data represents selected potent derivatives from the cited study.

| Enzyme | Derivative | IC₅₀ (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Methyl phenyl derivative (12d) | 0.73 ± 0.54 |

| Butyrylcholinesterase (BChE) | Methyl phenyl derivative (12d) | 0.038 ± 0.50 |

| α-Glucosidase | Methyl phenyl derivative (12m) | 36.74 ± 1.24 |

Other related studies have also explored triazole-piperidine hybrids. For example, a series of 1,2,4-triazole derivatives bearing a piperidine moiety were introduced as potential anti-diabetic drug candidates through α-glucosidase inhibition. researchgate.net Similarly, research into piperidyl-1,2,3-triazole ureas has identified potent inhibitors of the hydrolase ABHD6. nih.gov The search for new anti-inflammatory drugs has also led to the synthesis of piperidine-1,2,4-triazole thioethers as lipoxygenase inhibitors. researchgate.net

Kinase Inhibition (e.g., Fibroblast Growth Factor Receptor 1, Protein Kinase B, Glutaminyl Cyclase Isoenzymes)

The this compound scaffold has been incorporated into molecules designed to inhibit various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Fibroblast Growth Factor Receptor 1 (FGFR1): Fragment-based virtual screening has led to the design of novel FGFR1 inhibitors. One study identified a hit compound with an indazole scaffold and, through optimization, developed a derivative, 9u, which demonstrated potent FGFR1 inhibitory activity with an IC₅₀ value of 3.3 nM and a cellular IC₅₀ of 468.2 nM. nih.gov While not a direct piperidine-triazole, this highlights the utility of the triazole fragment in kinase inhibitor design. nih.gov

Protein Kinase B (Akt): Derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been discovered as potent and orally bioavailable inhibitors of Protein Kinase B (PKB, also known as Akt). acs.org These compounds act as ATP-competitive inhibitors. acs.org Patent data also indicate that certain pyrimidine-triazole derivatives containing a piperidine moiety function as Akt inhibitors with IC₅₀ values in the nanomolar range (0.5–10 nM). vulcanchem.com

Glutaminyl Cyclase Isoenzymes: Direct and specific research findings on the inhibition of glutaminyl cyclase isoenzymes by this compound were not prominently available in the searched literature. However, the broad investigation of triazole-containing compounds against various enzyme classes suggests potential activity that may be uncovered in future screening efforts.

Table 2: Kinase Inhibition by Triazole-Piperidine Scaffolds

| Kinase | Compound Series | Potency (IC₅₀) |

|---|---|---|

| FGFR1 | Indazole derivative (9u) | 3.3 nM |

Targeting Sterol 14α-Demethylase (CYP51) in Fungal Systems

The 1,2,4-triazole nucleus is a cornerstone of many antifungal agents that function by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the fungal cell membrane biosynthesis pathway. The this compound moiety is found in several potent antifungal compounds.

A series of triazole antifungal agents incorporating piperidine side chains were designed and synthesized, showing moderate-to-excellent activity against various human pathogenic fungi. nih.gov Molecular docking studies of one such derivative revealed that the triazole nitrogen atom interacts with the heme iron of the CYP51 active site, a characteristic interaction for azole antifungals. nih.govresearchgate.net The piperidine side chain is oriented into a substrate-binding channel, contributing to the binding affinity through hydrophobic and van der Waals interactions. nih.gov The design of these compounds is often guided by the structure-activity relationships of established azole drugs like fluconazole (B54011) and voriconazole. researchgate.net

Receptor Ligand Studies

Beyond enzyme inhibition, the this compound structure is integral to ligands targeting G-protein coupled receptors (GPCRs), demonstrating its versatility in medicinal chemistry.

P2Y14 Receptor Antagonism and Affinity

A significant area of investigation for this scaffold has been the development of antagonists for the P2Y14 receptor, a GPCR involved in immune responses and inflammation. nih.gov The core structure is often a bioisosteric replacement for the naphthalene (B1677914) moiety found in earlier P2Y14R antagonists. unife.it

Structure-activity relationship (SAR) studies have explored modifications to the piperidine and triazole components to enhance affinity and drug-like properties. nih.gov For example, substituting a zwitterionic heterocyclic P2Y14R antagonist with uncharged piperidine bioisosteres led to congeners that maintained moderate receptor affinity. nih.gov Docking studies at a P2Y14R homology model suggest the piperidine ring points toward transmembrane domain 3 (TM3), where it can form hydrogen bonds with key residues like Asn90. unife.it The triazole ring often engages in π–π stacking interactions within the receptor's binding pocket. unife.it

Table 3: P2Y14 Receptor Affinity for Triazole-Piperidine Derivatives

| Compound Series | Receptor | Affinity (IC₅₀ / Kᵢ) |

|---|---|---|

| Naphthalene antagonist with piperidine (1) | hP2Y14R | < 1 nM (Kᵢ) |

| Bicyclic-substituted piperidine derivative (17) | hP2Y14R/mP2Y14R | ≈ 20 nM (IC₅₀) |

Interaction with GABA Receptors and Structure-Activity Divergence

The search results did not provide specific studies detailing the direct interaction of this compound or its close derivatives with gamma-aminobutyric acid (GABA) receptors. While triazole-containing compounds have been explored for a wide range of central nervous system targets, the current body of literature accessible through these searches does not focus on GABA receptor modulation by this specific scaffold. Broader screening of compound libraries containing this moiety would be necessary to determine any potential activity at these receptors and to delineate any structure-activity divergence from its known targets.

Development of High-Affinity Fluorescent Receptor Probes

The utility of the triazole scaffold in medicinal chemistry extends to the creation of sophisticated molecular tools, such as high-affinity fluorescent probes. researchgate.net These probes are instrumental in studying receptor pharmacology, enabling techniques like flow cytometry and fluorescence microscopy. Research into antagonists for the P2Y₁₄ receptor (P2Y₁₄R), a G protein-coupled receptor involved in inflammatory signaling, provides a key example of how piperidine-containing molecules can be derivatized to produce such probes. acs.orgnih.gov

This insight spurred the structure-based design of a new series of P2Y₁₄R antagonists built upon a 3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl scaffold. acs.orgnih.gov By employing "click chemistry," researchers synthesized various derivatives and evaluated their affinity. This work successfully identified new, high-affinity compounds that can serve as pharmacological tools for understanding P2Y₁₄R activity and could potentially lead to new therapeutics for inflammatory conditions. acs.orgnih.gov

A computational approach, including docking and molecular dynamics simulations, was used to predict that replacing the naphthalene core of existing antagonists with alkynyl and triazolyl derivatives could maintain or improve binding affinity. acs.org The simulations suggested that the triazole scaffold could form additional stabilizing interactions within the receptor's binding pocket. acs.org Subsequent synthesis and testing confirmed that triazole derivatives, such as a compound featuring a p-CF₃-phenyl group, exhibited higher affinity than their corresponding alkyne analogues. acs.org The affinity of these new fluorescent antagonists was quantified using flow cytometry on cells expressing the P2Y₁₄R. acs.org

The following table details several of the novel 1,2,3-triazole derivatives synthesized during this research effort.

Table 1: Synthesized 1,2,3-Triazole Derivatives for P2Y₁₄R

| Compound Number | Compound Name | Form | MS (ESI, m/z) [M+H]⁺ |

|---|---|---|---|

| 24 | Methyl 5-(4-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)-4'-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)-[1,1'-biphenyl]-3-carboxylate | Orange solid | 603 acs.orgnih.gov |

| 28 | Methyl 5-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-4'-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)-[1,1'-biphenyl]-3-carboxylate | Yellow solid | 550.2 acs.orgnih.gov |

| 29 | Methyl 5-(4-(4-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-4'-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)-[1,1'-biphenyl]-3-carboxylate | Yellow solid | 569.2 acs.orgnih.gov |

| 30 | Methyl 5-(4-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl)-4'-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)-[1,1'-biphenyl]-3-carboxylate | Yellow solid | 613.1 nih.gov |

Structure Activity Relationship Sar and Computational Chemistry

Elucidation of Structure-Activity Relationships (SAR)

SAR studies for derivatives of 4-(1H-1,2,4-triazol-1-yl)piperidine focus on how modifications to its structure influence biological activity. These studies are essential for identifying key molecular features that govern potency and selectivity.

The nature and position of substituents on both the triazole and piperidine (B6355638) rings play a critical role in determining the biological potency of these compounds.

For instance, in a series of 1,2,4-triazole (B32235) derivatives designed as potential anticancer agents, the introduction of an electron-rich group was found to significantly increase cytotoxicity. nih.gov Specifically, substitutions at the 5-position of the 1,2,4-triazole ring were shown to be a key contributor to the cytotoxic profile of the compounds. nih.gov In another study, multihalogenated indole (B1671886) derivatives of triazole demonstrated four-fold greater activity against several fungal strains, including C. albicans, A. fumigatus, and C. krusei. nih.gov This highlights the importance of halogen substituents in enhancing antifungal potency.

Furthermore, research on 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivatives revealed that a trifluoromethyl (CF3) group at a specific position resulted in a broad antifungal spectrum with high potency against various human pathogenic fungi. nih.gov The dimethylaminoethyl group has also been identified as essential for high cytotoxic activity in certain 2-substituted-4-(2-fluorophenoxy)pyridine derivatives bearing a triazole moiety. nih.gov

The position of the triazole moiety itself can also impact activity. A study involving the replacement of a disulfide bridge with a 1H- d-nb.infomdpi.comunifi.ittriazol-1-yl-containing bridge in oxytocin (B344502) analogues demonstrated that subtle changes in the location of the triazolyl moiety differentially affect the molecule's conformation and biological activity on human melanocortin receptor subtypes. unifi.it

A series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks were synthesized and attached to a quinolone core. One particular derivative, 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, showed antibacterial activity comparable to ciprofloxacin (B1669076) and vancomycin (B549263), especially against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

Below is an interactive data table summarizing the influence of various substituents on the biological activity of triazole derivatives.

| Compound Series | Substituent/Modification | Effect on Biological Potency | Target |

| 1,2,4-Triazole anticancer agents | Electron-rich group at 5-position of triazole | Increased cytotoxicity | Cancer cells (MCF-7, HCT-116) |

| Triazole antifungal agents | Multihalogenated indole moiety | 4-fold increase in activity | C. albicans, A. fumigatus, C. krusei |

| 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivatives | CF3 group | Broad antifungal spectrum | Human pathogenic fungi |

| 2-substituted-4-(2-fluorophenoxy)pyridine derivatives | Dimethylaminoethyl group | Essential for high cytotoxicity | Cancer cells (MKN-45, H460, HT-29) |

| Oxytocin analogues | Location of 1H- d-nb.infomdpi.comunifi.ittriazol-1-yl moiety | Differential effect on conformation and activity | Human melanocortin receptors |

| Fluoroquinolones | 4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine at C7 | Comparable activity to ciprofloxacin | S. aureus, S. epidermidis |

The introduction of a 4-ethoxyphenyl group, for example, contributes hydrophobic character, which can influence membrane permeability. A study on dipyridothiazine derivatives with 1,2,3-triazole substituents found that 1,6-diazaphenothiazine isomers were the most lipophilic. mdpi.com Interestingly, the highest anticancer activity was observed in a 1,6-diazaphenothiazine hybrid with a triazole ring and a p-chlorobenzyl substituent, suggesting that while lipophilicity is a factor, it may not be the sole determinant of activity in this class of compounds. mdpi.com

In the context of platinum(II) complexes, lipophilic derivatives have shown promising in vitro anticancer activity, with a cytotoxic mechanism different from that of cisplatin. nih.gov This underscores the potential of modulating lipophilicity to develop novel anticancer agents with alternative modes of action.

Conformational analysis is vital for understanding the three-dimensional arrangement of this compound derivatives and identifying their bioactive conformations—the specific spatial arrangement a molecule adopts to interact with its biological target. mdpi.com

In a study of thiazolidin-4-one derivatives, a combination of 2D-NMR experiments and Density Functional Theory (DFT) calculations was used to determine that the molecules adopt an exo conformation with specific double bond geometries (Z and E). mdpi.com This detailed conformational information is crucial for understanding how these molecules fit into their target binding sites.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to investigate and predict how ligands like this compound derivatives interact with their receptor targets at a molecular level.

Molecular docking studies have been instrumental in elucidating the binding interactions of this compound derivatives with their biological targets. These studies can identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for binding affinity.

For example, in the design of antifungal agents, docking studies of a triazole derivative in the active site of lanosterol (B1674476) 14α-demethylase (CYP51) from Candida albicans showed that the difluorophenyl group and the terminal triazolone side chain have multiple molecular interactions within a hydrophobic region. nih.gov A coordinate bond between the triazole ring and the iron of the heme group was also observed. nih.gov

In the development of anticancer agents, docking studies of 1,2,4-triazole derivatives with the c-kit tyrosine kinase protein revealed both hydrophobic contacts and hydrogen bonding within the receptor's binding pocket. nih.gov One potent compound, 7f, exhibited excellent binding affinities to both c-kit tyrosine kinase and protein kinase B. nih.gov Similarly, docking of quinoline-based d-nb.infomdpi.comunifi.it-triazole hybrids with acetylcholinesterase (AChE) showed that the benzotriazole (B28993) moiety can form a hydrogen bond with His447 in the catalytic triad, while the triazole group forms two hydrogen bonds with Tyr124, strengthening the ligand-receptor binding. mdpi.com

The following interactive table details the binding interactions of various triazole derivatives with their respective targets as identified through molecular docking.

| Compound Series | Biological Target | Key Ligand-Receptor Interactions |

| Antifungal triazoles | Lanosterol 14α-demethylase (CYP51) | Hydrophobic interactions with difluorophenyl group and triazolone side chain; Coordinate bond between triazole and heme iron. nih.gov |

| Anticancer 1,2,4-triazoles | c-kit tyrosine kinase | Hydrophobic contacts and hydrogen bonding within the binding pocket. nih.gov |

| Quinoline-based d-nb.infomdpi.comunifi.it-triazoles | Acetylcholinesterase (AChE) | Hydrogen bond between benzotriazole and His447; Two hydrogen bonds between triazole and Tyr124. mdpi.com |

| Piperidine-based sigma receptor ligands | Sigma 1 Receptor (S1R) | Salt bridge and hydrogen bond with Glu172; Polar interaction with Asp126; π–cation interaction with Phe107. nih.gov |

Computational methods are not only used to characterize binding but also to predict the binding affinity and selectivity of ligands for their targets. researchgate.net This predictive capability is invaluable in the early stages of drug discovery for prioritizing compounds for synthesis and biological testing.

Molecular docking simulations can provide a binding affinity score, often in kcal/mol, which estimates the strength of the ligand-receptor interaction. For instance, in a study of 1,2,4-triazole analogues as anti-tubercular agents, a compound (compound 19) was identified with a high binding affinity of -16.5 kcal/mol against DNA gyrase. d-nb.info This compound then served as a template to design novel agents with even more prominent predicted binding affinities. d-nb.info

Docking studies can also help predict selectivity. For example, a novel series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives were evaluated for their affinity for delta-, mu-, and kappa-opioid receptors. nih.gov The most potent and selective delta-opioid agonist from this series exhibited a Ki of 18 nM and was over 258-fold and 28-fold selective over mu- and kappa-receptors, respectively. nih.gov

Homology Modeling for Unresolved Receptor Structures

In the absence of experimentally determined crystal structures for many target receptors, homology modeling has emerged as a crucial tool. nih.gov This computational technique constructs a three-dimensional model of a target protein using the known structure of a homologous protein as a template. For receptors that interact with derivatives of this compound, where the precise binding site architecture is unknown, homology modeling provides a structural framework to investigate ligand-receptor interactions. nih.gov The accuracy of these models can be enhanced by incorporating experimental data from mutagenesis and cross-linking studies, which help to define the spatial arrangement of key residues within the binding pocket. nih.gov For instance, in the study of opioid receptors, which are targets for various piperidine derivatives, homology models based on the rhodopsin X-ray template have been developed to understand the binding of different ligands. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational strategies for the discovery of novel chemical entities that can interact with a specific biological target. nih.govnih.gov These methods are particularly useful in the early stages of drug discovery to filter large compound databases and identify promising hit compounds.

Pharmacophore models represent the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. biorxiv.org These models can be generated using two primary approaches: ligand-based and structure-based methods.

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the target receptor is unknown, but a set of active ligands is available. nih.gov By aligning these active molecules, common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings are identified to construct a pharmacophore hypothesis. nih.gov For example, a study on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, which share structural similarities with the this compound core, utilized a ligand-based approach to develop a pharmacophore model for COX-2 inhibitors. nih.gov

Structure-based pharmacophore modeling is utilized when the three-dimensional structure of the target receptor, often in complex with a ligand, is available. nih.govfrontiersin.org This approach directly maps the key interaction points between the ligand and the receptor's binding site to define the pharmacophoric features. frontiersin.org This method offers a more precise representation of the required interactions for binding. biorxiv.org

The validity of the generated pharmacophore models is a critical step and is typically assessed by screening a test set of compounds with known activities to evaluate the model's ability to distinguish between active and inactive molecules. nih.gov

Through pharmacophore modeling, essential chemical features of the this compound scaffold and its derivatives that are crucial for biological activity can be identified. The 1,2,4-triazole ring itself is a key pharmacophore, capable of participating in hydrogen bonding and possessing a significant dipole moment. nih.gov

For instance, in a study of 2-((1H-1,2,4-triazol-1-yl)methyl) derivatives as antifungal agents, a pharmacophore model (Hypo 1) was developed. This model identified two hydrogen bond acceptors (HBA) and one hydrophobic (HYD) feature as essential for activity. researchgate.net The docking studies further revealed that these features play a crucial role in the binding of the compounds to the active site of the fungal enzyme CYP51. researchgate.net Similarly, for COX-2 inhibitors based on a triazole scaffold, the key pharmacophoric features were identified as two aromatic rings and one hydrogen bond acceptor. nih.gov

Table 1: Essential Pharmacophoric Features Identified for Triazole-Containing Compounds

| Target | Essential Pharmacophoric Features | Reference |

| Fungal CYP51 | 2 Hydrogen Bond Acceptors, 1 Hydrophobic Region | researchgate.net |

| COX-2 | 2 Aromatic Rings, 1 Hydrogen Bond Acceptor | nih.gov |

Once a validated pharmacophore model is established, it can be used as a three-dimensional query to screen large chemical databases for novel compounds that match the pharmacophoric features. nih.govnih.govnih.gov This virtual screening approach allows for the rapid and cost-effective identification of potential hit compounds with diverse chemical scaffolds. nih.gov For example, a consensus-based virtual screening workflow, which included pharmacophore screening, was successfully employed to identify a new structural class of MELK inhibitors from an in-house compound library. nih.gov The process of preparing chemical libraries for such screening often involves converting compound representations (e.g., from SMILES to SDF format) and generating different stereoisomers and conformers to ensure a comprehensive search. youtube.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor, offering insights that are not available from static docking studies. nih.govnih.gov

MD simulations can be used to assess the stability of a ligand within the binding pocket of a receptor over time. nih.govnih.gov By simulating the movement of atoms in the ligand-receptor complex, researchers can analyze the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. For example, in a study of 1-phenyl-4-benzoyl-1-hydro-triazole derivatives as ERRα inverse agonists, MD simulations revealed that the stability of the ligand-receptor complex, as measured by the root-mean-square deviation (RMSD), was crucial for biological activity. nih.gov The simulations also showed that the flexibility of certain helical regions of the protein was influenced by the binding of different ligands, which in turn affected their inverse agonist activity. nih.gov These dynamic analyses provide a more realistic understanding of the binding event and can help to refine the design of more effective inhibitors. nih.gov

Conformational Changes and Adaptations at the Protein-Ligand Interface

There is no available research that specifically details the conformational changes of this compound upon binding to a protein target. Studies on related but distinct piperidine-containing molecules show that the piperidine ring can adopt various conformations, such as chair, boat, or twist-boat, to fit into a binding pocket. The orientation of the triazole substituent would be a critical determinant in the binding mode and any induced-fit adaptations of the protein. However, without experimental or computational data for this specific compound, any discussion would be purely speculative.

Cheminformatics and Predictive In Silico Methodologies

Prediction of Biological Activity and ADMET Properties (without clinical focus)

No specific in silico predictions for the biological activity or the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound have been published. While general predictive models exist for compounds containing piperidine and triazole rings, applying these to the specific molecule without dedicated studies would not provide scientifically validated information.

Computational Approaches for Lead Optimization and Design

In the absence of a known biological target or initial activity data for this compound, there have been no computational lead optimization or design studies reported. Such investigations are contingent on having a starting point, such as a confirmed biological activity or a defined protein target, which is currently lacking for this compound.

Synthesis of Current Understanding and Key Findings

The synthesis of this compound and its derivatives often employs established methods of heterocyclic chemistry. One common approach involves the reaction of a piperidine precursor with a suitable triazole-forming reagent. bohrium.com A notable and efficient method for creating similar structures is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which facilitates the reliable formation of the triazole ring. nih.gov This method is valued for its high yields and operational simplicity. researchgate.net

Derivatives of the this compound scaffold have demonstrated a wide array of biological activities. Researchers have extensively explored their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. rsc.orgresearchgate.netresearchgate.netbohrium.com For instance, certain hybrids incorporating this moiety have shown potent inhibitory activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). rsc.orgnih.gov Furthermore, the triazole and piperidine rings are known to interact with various biological targets, contributing to a broad spectrum of pharmacological effects. bohrium.comresearchgate.net The 1,2,4-triazole substructure, in particular, is associated with a diverse range of biological activities. bohrium.com

Identification of Research Gaps and Unexplored Avenues

Despite the promising findings, several research gaps remain in the exploration of this compound and its analogues. A significant number of studies have focused on in vitro evaluations, with a noticeable lack of comprehensive in vivo studies to validate the observed biological activities in animal models. vulcanchem.com This gap limits the translation of promising laboratory findings into potential clinical applications.

Furthermore, the full spectrum of biological targets for this class of compounds is yet to be elucidated. While some studies have identified specific enzymes or receptors that these molecules interact with, a systematic and untargeted approach to identify all potential molecular targets is largely missing. nih.govnih.gov Understanding the complete target profile is crucial for predicting potential off-target effects and for discovering novel therapeutic applications.

Another underexplored area is the systematic investigation of the structure-activity relationships (SAR) for various substitutions on both the triazole and piperidine rings. While some SAR studies have been conducted, a more comprehensive understanding of how different functional groups at various positions influence biological activity is needed to guide the rational design of more potent and selective compounds. researchgate.net

Emerging Trends in Triazole-Piperidine-Based Chemical Research

The field of triazole-piperidine-based chemical research is witnessing several emerging trends that are shaping the future of drug discovery and development. One prominent trend is the design and synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. rsc.orgmdpi.com This approach aims to create multifunctional molecules with enhanced potency, selectivity, and improved pharmacokinetic properties.

The use of "click chemistry" continues to be a dominant trend for the synthesis of triazole-containing compounds due to its efficiency and reliability. nih.govresearchgate.net This synthetic strategy allows for the rapid generation of diverse libraries of compounds for high-throughput screening and lead optimization. nih.gov

Moreover, there is a growing emphasis on the development of compounds that target novel and challenging biological pathways. Researchers are moving beyond traditional targets and exploring the potential of triazole-piperidine derivatives to modulate protein-protein interactions, epigenetic targets, and other complex biological processes. acs.org

Prospective Research Directions

The future of research on this compound and its derivatives is poised for significant advancements. The following subsections outline key prospective research directions.

Design and Synthesis of Novel Scaffolds and Hybrid Molecules

A key area for future research lies in the design and synthesis of novel scaffolds that build upon the this compound core. This includes the exploration of tricyclic systems and other complex architectures to access new chemical space and biological activities. acs.org The synthesis of hybrid molecules, where the triazole-piperidine moiety is conjugated with other known pharmacophores, will continue to be a fruitful strategy for developing drugs with novel mechanisms of action. rsc.orgmdpi.com For example, the creation of hybrids with moieties known to target specific cancer pathways or microbial resistance mechanisms could lead to the development of next-generation therapeutics. nih.govbohrium.com

Exploration of Untargeted Biological Pathways and Molecular Targets

To fully unlock the therapeutic potential of this compound derivatives, future research should focus on the systematic exploration of their untargeted biological pathways and molecular targets. nih.govnih.gov Techniques such as chemical proteomics and activity-based protein profiling can be employed to identify the cellular binding partners of these compounds. This will not only reveal new mechanisms of action but also help in understanding potential toxicities and side effects. Uncovering novel targets could open up entirely new avenues for therapeutic intervention in a wide range of diseases.

Integration of Advanced Computational and Experimental Methodologies

The integration of advanced computational and experimental methodologies will be crucial for accelerating the discovery and development of new drugs based on the this compound scaffold. researchgate.netd-nb.info Computational tools such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can be used to predict the binding modes and affinities of new compounds, thereby guiding their rational design. d-nb.infonih.govresearchgate.net These in silico approaches, when combined with experimental validation, can significantly reduce the time and cost associated with drug discovery. researchgate.netd-nb.info The use of microwave-assisted organic synthesis (MAOS) is another emerging green chemistry approach that can facilitate the rapid and efficient synthesis of these compounds. acs.org

Multi-Target Ligand Design and Polypharmacology Approaches

The paradigm of "one-drug, one-target" has been progressively challenged by the understanding that complex diseases often involve multiple biological pathways. This has led to the rise of polypharmacology, an approach that intentionally designs single chemical entities to modulate multiple targets. acs.org This strategy aims to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce side effects compared to combination therapies. The this compound scaffold has emerged as a valuable framework in this endeavor due to the versatile binding properties of the triazole ring and the conformational flexibility of the piperidine moiety, which allow for interaction with a diverse range of biological targets. nih.gov

A prominent area for the application of this scaffold in multi-target design is in the modulation of the endocannabinoid system, specifically through the dual inhibition of the primary endocannabinoid-degrading enzymes: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.govresearchgate.net These enzymes are responsible for the breakdown of anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. liberty.edu Simultaneously inhibiting both enzymes elevates the levels of both endocannabinoids, which is hypothesized to produce a broader and more robust therapeutic effect than inhibiting either enzyme alone. nih.govd-nb.info

Researchers have successfully designed dual FAAH/MAGL inhibitors based on a piperidine/piperazine structural motif. nih.gov One such inhibitor, JZL195, was developed by combining features from selective FAAH inhibitors and the MAGL-selective inhibitor JZL184. nih.gov Studies have shown that dual inhibition with compounds like JZL195 can produce effects more akin to direct cannabinoid receptor (CB1) agonists compared to the selective blockade of either FAAH or MAGL alone. nih.govd-nb.info For instance, the dual inhibitor JZL195 produced a significantly greater antinociceptive (pain-reducing) effect in tail immersion assays and induced robust catalepsy, effects that were not observed with selective inhibitors PF-3845 (FAAH) or JZL184 (MAGL) alone at the tested doses. nih.gov

The design strategy often involves creating hybrid molecules that merge pharmacophores for different targets. The 1,2,4-triazole nucleus is a particularly useful component in this context, as it is a structural feature in many existing drugs with a wide range of activities, including antifungal, anticancer, and antiviral properties. nih.govscispace.comresearchgate.net This history of clinical use provides a strong foundation for its incorporation into novel multi-target agents.

Beyond the endocannabinoid system, the principles of polypharmacology are being applied to create derivatives targeting other combinations of proteins. For example, researchers have designed hybrid molecules combining the 1,2,4-triazole scaffold with other pharmacologically active fragments to target enzymes like cyclooxygenase (COX) or various protein kinases. nih.govnih.gov The development of dual FAAH/COX inhibitors has been explored to provide both analgesic and anti-inflammatory effects while potentially mitigating the gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). dovepress.com

Furthermore, hybrid compounds featuring a 1,2,3-triazole (an isomer of 1,2,4-triazole) linked to other heterocyclic systems like quinoline (B57606) have been synthesized and evaluated for their potential to act on targets relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE). researchgate.netresearchgate.netmdpi.com These efforts highlight the modularity and versatility of the triazole-piperidine scaffold in the rational design of drugs with a precisely defined polypharmacological profile. mdpi.com

The following table includes a list of compounds and their primary targets as discussed in the context of multi-target ligand design.

Conclusion

Established Synthetic Routes for 1,2,4-Triazole (B32235) Ring Formation

The formation of the 1,2,4-triazole ring is a well-established area of organic synthesis, with several classical methods being widely employed. bohrium.comchemicalbook.com These reactions typically involve the condensation and subsequent cyclization of precursors containing the necessary nitrogen and carbon atoms. mdpi.comscispace.com

The synthesis of the 1,2,4-triazole core is often achieved through the reaction of hydrazine (B178648) or its derivatives with various electrophilic partners. researchgate.netrjptonline.org Common methods include the reaction of hydrazines with nitriles, amidines, or imidates. scispace.com For instance, the reaction between two nitriles and hydroxylamine (B1172632) hydrochloride, catalyzed by a copper salt, can yield 3,5-disubstituted 1,2,4-triazoles in a one-pot synthesis. mdpi.com Another prevalent method involves the 1,3-dipolar cycloaddition of nitrile imines with nitriles. rjptonline.orguomustansiriyah.edu.iq

Several named reactions are cornerstones of 1,2,4-triazole synthesis, including the Pellizzari and Einhorn-Brunner reactions, which are discussed in detail below. Other notable methods include copper-catalyzed oxidative coupling reactions that form the N-N and N-C bonds sequentially. organic-chemistry.org Microwave irradiation has also been shown to be an effective, catalyst-free method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide, offering mild conditions and high efficiency. organic-chemistry.org

| Reaction Name/Type | Key Reactants | General Product | Key Features |

|---|---|---|---|

| Pellizzari Reaction | Amide and Acyl hydrazide | 1,2,4-Triazole | Often requires high temperatures; can be improved with microwave irradiation. wikipedia.orgscispace.com |

| Einhorn-Brunner Reaction | Imide and Alkyl hydrazine | Isomeric mixture of 1,2,4-Triazoles | Reaction is regioselective based on the acidity of the imide R groups. wikipedia.org |

| From Nitriles | Nitriles and Hydrazine derivatives | Substituted 1,2,4-Triazoles | Can be performed under various conditions, including copper catalysis or one-pot methods. mdpi.com |

| From Amidines | Amidines and Hydrazine derivatives | Substituted 1,2,4-Triazoles | Can be catalyzed by copper systems. mdpi.comscispace.com |

Pellizzari Reaction: Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole. wikipedia.orglookchem.com The mechanism begins with the nucleophilic attack of a nitrogen atom from the hydrazide on the carbonyl carbon of the amide. wikipedia.org This is followed by an intramolecular cyclization and subsequent dehydration steps, which lead to the formation of the aromatic 1,2,4-triazole ring. wikipedia.org A significant drawback of the classical Pellizzari reaction is that it often requires high temperatures and long reaction times, which can result in low yields. wikipedia.org However, the use of microwave irradiation has been shown to significantly shorten reaction times and improve yields. wikipedia.org The reaction is generally not regioselective when the acyl groups of the amide and hydrazide are different. wikipedia.orgdrugfuture.com

Einhorn-Brunner Reaction: This reaction, described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, synthesizes an isomeric mixture of 1,2,4-triazoles from the reaction of imides with alkyl hydrazines. wikipedia.org The mechanism is initiated by the protonation of the substituted nitrogen of the hydrazine, which then protonates a carbonyl oxygen of the imide. wikipedia.org This activation facilitates the attack of the primary amino group of the hydrazine onto the electrophilic carbonyl carbon. wikipedia.org A series of steps involving the loss of water, a 1,5-proton shift, and an intramolecular cyclization ultimately leads to the formation of the 5-membered triazole ring. wikipedia.org Unlike the Pellizzari reaction, the Einhorn-Brunner reaction can exhibit regioselectivity. The position of substitution on the resulting triazole ring is influenced by the nature of the R groups on the imide, with the strongest acidic group favoring the 3-position on the triazole ring. wikipedia.org

Strategies for Incorporating the Piperidine (B6355638) Moiety

The introduction of the piperidine ring to the 1,2,4-triazole core can be accomplished through several strategic approaches. These methods either involve the modification of a pre-existing piperidine structure or the construction of a fused heterocyclic system.

A common strategy for the synthesis of 4-(1H-1,2,4-triazol-1-yl)piperidine and its derivatives involves starting with a functionalized piperidine ring. For example, a piperidine derivative can be used as a scaffold onto which the triazole ring is constructed. In one such synthesis, 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl) piperidine is converted through several steps into 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl) piperidine. bohrium.com

Alternatively, a pre-formed piperidine derivative can be coupled with a triazole precursor. A series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks have been synthesized and subsequently attached to a quinolone core, demonstrating the utility of this approach. nih.gov Although this example pertains to the 1,2,3-triazole isomer, the synthetic principle of utilizing a derivatized piperidine is analogous. Another example involves a "click chemistry" approach where 1-(prop-2-yn-1-yl)piperidine (B1267447) is reacted with 2-azidoacetic acid to form a 1,2,3-triazole derivative, which is then further modified. nih.gov

Another synthetic approach involves the creation of bicyclic systems where the piperidine and 1,2,4-triazole rings are fused together. This creates a more rigid molecular structure. Research has demonstrated the synthesis of novel piperidine-fused 5-thioxo-1H-1,2,4-triazoles, which have been evaluated for their biological activities. researchgate.netbohrium.com

Furthermore, methodologies have been developed for the construction of various bicyclic mdpi.comwikipedia.orgyoutube.com-triazoles using amino acids as chiral starting materials. These methods can be adapted to form six-membered rings, such as piperidine, fused to the triazole core. acs.org The synthesis of related fused systems, such as 1,2,3-triazolo[1,5-a]pyrazines (triazolopiperazines), also provides insight into the strategies for creating such bicyclic structures, often involving intramolecular cyclization reactions. mdpi.com

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that can improve the synthesis of this compound and its derivatives by increasing efficiency, yield, and scalability.

Microwave-Assisted Synthesis: As previously mentioned, microwave irradiation has proven effective in accelerating the classical Pellizzari reaction and other 1,2,4-triazole syntheses, often leading to higher yields in shorter reaction times. rjptonline.orgwikipedia.orgscispace.com

Multicomponent Reactions (MCRs): These reactions, in which three or more reactants combine in a single step to form a product, are highly efficient. The Petasis borono-Mannich reaction, for example, is a three-component reaction used to synthesize tertiary amines, including functionalized piperidines. researchgate.net One-pot syntheses for 1,2,4-triazoles also fall under this category, providing rapid access to diverse structures. mdpi.comorganic-chemistry.org

Flow Chemistry: For larger-scale synthesis, flow chemistry offers significant advantages over traditional batch processing. Conditions for the synthesis of bicyclic mdpi.comwikipedia.orgyoutube.com-triazoles have been developed for both batch and flow preparations, facilitating easier implementation for large-scale production. acs.org

Metal Catalysis: Copper-catalyzed reactions are frequently employed in triazole synthesis. mdpi.com This includes copper-catalyzed azide-alkyne cycloadditions (CuAAC), a cornerstone of "click chemistry" for 1,2,3-triazoles, and copper-catalyzed oxidative coupling reactions for the formation of 1,2,4-triazoles. organic-chemistry.orgnih.gov

Electrochemical Synthesis: Electrochemical methods represent a modern and green approach to synthesis. An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) has been developed for the synthesis of 1,5-disubstituted and 1-aryl 1,2,4-triazoles, avoiding the need for strong oxidants or transition-metal catalysts. organic-chemistry.org

| Technique | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Reduced reaction times, increased yields, milder conditions. rjptonline.orgwikipedia.org |

| Multicomponent Reactions | Three or more reactants combine in a single synthetic operation. | High efficiency, atom economy, and rapid access to complex molecules. mdpi.comresearchgate.net |

| Flow Chemistry | Continuous reaction in a tube or pipe reactor. | Improved safety, scalability, and process control. acs.org |

| Metal Catalysis | Use of metal catalysts (e.g., copper) to facilitate reactions. | High efficiency, broad substrate scope, and control over regioselectivity. organic-chemistry.org |

| Electrochemical Synthesis | Use of electricity to drive chemical reactions. | Avoids harsh reagents, can be more environmentally friendly. organic-chemistry.org |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for the synthesis of triazoles. However, it is crucial to note that the classical CuAAC reaction between an organic azide (B81097) and a terminal alkyne regioselectively yields 1,4-disubstituted 1,2,3-triazoles . tandfonline.comresearchgate.net This method is therefore not the primary route for synthesizing the 1,2,4-triazole isomer present in the title compound.

The synthesis of 1,2,4-triazoles requires a different set of precursors and reaction pathways. The most common and effective methods for constructing the 1,2,4-triazole ring, particularly when linked to a piperidine moiety at the N-1 position, involve the cyclization of intermediates such as substituted thiosemicarbazides. These precursors are typically built from a piperidine-containing building block, as detailed in the subsequent sections. For instance, a piperidine-4-carbohydrazide (B1297472) can be reacted with an isothiocyanate to form a thiosemicarbazide (B42300), which then undergoes base-catalyzed cyclization to form the desired 4-substituted-5-(piperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. researchgate.netmdpi.comnih.gov

Microwave-Assisted Organic Synthesis of Triazole-Piperidine Hybrids

Microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient green chemistry technique for the production of heterocyclic compounds, including 1,2,4-triazole-piperidine hybrids. This method offers significant advantages over conventional heating, such as dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. rsc.orgpnrjournal.com

Several studies have demonstrated the successful application of microwave irradiation in the synthesis of N-substituted acetamide (B32628) and propanamide derivatives of 5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole. researchgate.netrsc.orgwho.int In a typical procedure, the final step involves the reaction of a 1,2,4-triazole-thiol intermediate with various electrophiles. Under microwave irradiation, these reactions can be completed in seconds to minutes, compared to several hours required for conventional heating methods. rsc.orgwho.int This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwave energy. pnrjournal.com

A comparative analysis highlights the effectiveness of microwave-assisted synthesis:

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional | 8–16 hours | 75-88 | who.int |

| Microwave-Assisted | 33–90 seconds | 82-94 | rsc.orgwho.int |

Preparation of Key Intermediates and Building Blocks

The synthesis of complex this compound derivatives relies on the preparation of versatile and appropriately functionalized intermediates.

Functionalized Piperidine-4-carboxylate Derivatives

A common and crucial starting material for many synthetic routes is ethyl isonipecotate (ethyl piperidine-4-carboxylate). researchgate.net This building block allows for initial functionalization at the piperidine nitrogen. For example, reaction with various sulfonyl chlorides, such as 4-methoxybenzenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base yields the corresponding N-sulfonylated piperidine-4-carboxylate esters. researchgate.netwho.intresearchgate.net

Synthesis of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

| Starting Material 1 | Starting Material 2 | Product | Reference |

|---|---|---|---|

| Ethyl isonipecotate | Benzenesulfonyl chloride | Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate | researchgate.nettubitak.gov.tr |

| Ethyl isonipecotate | 4-Methoxybenzenesulfonyl chloride | Ethyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate | researchgate.netwho.int |

These ester intermediates are pivotal as they are readily converted into the corresponding hydrazides. The reaction of the functionalized piperidine-4-carboxylate with hydrazine hydrate, typically in refluxing ethanol, affords the piperidine-4-carbohydrazide in good yield. researchgate.netresearchgate.nettubitak.gov.tr This carbohydrazide (B1668358) is a key precursor for building the 1,2,4-triazole ring.

Modified Triazole Precursors for Diversification

The 1,2,4-triazole ring is generally constructed from the functionalized piperidine core, rather than being prepared separately and then attached. The key precursor that directly leads to the triazole ring is a substituted thiosemicarbazide. nih.govmdpi.com This intermediate is synthesized by reacting the piperidine-4-carbohydrazide with an appropriate isothiocyanate (e.g., phenyl isothiocyanate). researchgate.net

The resulting N,N'-disubstituted thiosemicarbazide is then cyclized to form the 1,2,4-triazole-3-thione ring. This intramolecular cyclization is typically achieved by heating in a basic solution, such as aqueous sodium hydroxide (B78521) or potassium hydroxide. researchgate.netmdpi.comfarmaciajournal.com The product of this sequence is a 5-(piperidin-4-yl)-4-substituted-4H-1,2,4-triazole-3-thiol, which provides a handle for further diversification through reaction at the thiol group.

Diversification Strategies for Novel Analogues

To generate a library of novel compounds for various applications, diversification of the core this compound structure is essential. This is primarily achieved by introducing a variety of substituents onto the piperidine ring.

Substitution Patterns on the Piperidine Ring

The most accessible position for diversification on the piperidine ring is the nitrogen atom. As described previously, N-arylsulfonyl groups are common substituents. researchgate.netresearchgate.net Another strategy involves using a protecting group on the piperidine nitrogen, such as a benzyl (B1604629) group, which can be introduced via reaction of ethyl isonipecotate with benzyl bromide. orgsyn.org This protecting group can be removed later in the synthetic sequence, for instance by catalytic hydrogenation (H₂ over Pd/C), to yield a secondary amine. researchgate.net This free amine can then be functionalized through various reactions, such as reductive amination with different aldehydes, to install a wide range of N-substituents. tandfonline.comresearchgate.net

More advanced strategies for diversification involve direct C-H functionalization of the piperidine ring itself. Catalyst-controlled C-H functionalization reactions using rhodium catalysts have been developed to introduce substituents at the C2, C3, or C4 positions of the piperidine ring with high site-selectivity and stereoselectivity. d-nb.info While the C3 position is challenging to functionalize directly, an indirect approach involving the cyclopropanation of a tetrahydropyridine (B1245486) intermediate followed by reductive ring-opening has proven successful. d-nb.info These methods allow for the introduction of arylacetate groups and other functionalities at specific positions on the piperidine core, creating a diverse set of structural analogues.

Functional Group Modifications on the Triazole Moiety

Modifying the functional groups on the 1,2,4-triazole ring of a piperidine-conjugated system is a key strategy for developing new chemical entities with tailored activities. These modifications can alter the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities.

One approach involves the synthesis of derivatives such as 5-(1-(substituted-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione. researchgate.net In these compounds, the triazole ring, which is attached at its C5 position to the piperidine, is functionalized with a phenyl group at the N4 position and a thione group at the C3 position. researchgate.net The introduction of the thione group (C=S) is a common modification that can significantly impact the molecule's ability to coordinate with metallic ions in enzymes. researchgate.net

Another example is the synthesis of 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine. bohrium.com Here, the core structure features a piperidine ring linked to the C5 position of the triazole. The triazole moiety itself is substituted with a methyl group at the N4 position and a mercapto (-SH) group at the C3 position. bohrium.com Such mercapto-triazoles are versatile intermediates for further functionalization.

The Petasis borono-Mannich reaction provides a pathway for creating substituted triazole-piperidine systems. For instance, the one-pot, three-component reaction of salicylaldehyde (B1680747) derivatives, various amines like piperidine, and boronic acids can yield a diverse range of Mannich-type products. researchgate.net This methodology has been used to prepare derivatives like 4-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)piperidine, demonstrating the introduction of both methyl and phenyl groups onto the triazole ring system linked to piperidine. researchgate.net

The table below summarizes examples of functional group modifications on the triazole ring in piperidine-triazole scaffolds.

| Starting Material/Method | Reagents & Conditions | Modified Product | Reference |

| Piperidine-Triazole Precursor | N/A | 5-(1-(substituted)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione | researchgate.net |

| Piperidine-4-Carboxylic Acid Derivative | 1. Hydrazine 2. Methyl isothiocyanate 3. Cyclization | 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine | bohrium.com |

| Petasis Borono-Mannich Reaction | Salicylaldehydes, Piperidines, Aryl Boronic Acids, La(OTf)₃, Microwave | 4-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)piperidine | researchgate.net |

This interactive table provides examples of synthetic modifications to the triazole moiety.

Conjugation with Other Biologically Active Scaffolds (e.g., Amino Acid Fragments, Thiadiazoles)

Molecular hybridization, or the conjugation of two or more bioactive molecules, is a powerful strategy in drug discovery to create new compounds with potentially enhanced or dual activities. mdpi.com The this compound scaffold can be conjugated with various other active fragments, including amino acids and other heterocycles like thiadiazoles.

Conjugation with Amino Acid Fragments

Amino acids and peptides can be conjugated with heterocyclic scaffolds to improve their properties. mdpi.com One synthetic route toward such hybrids involves using amino acids as foundational building blocks for the triazole ring itself. An efficient, diversifiable route to fused triazole scaffolds can be constructed from an activated form of an imino ester and an acyl hydrazine, which can be derived from amino acids. acs.org This strategy allows for the incorporation of the stereochemistry and side-chain diversity of amino acids directly into the final molecule. For example, a synthesis could start with a protected amino acid, convert it to an acyl hydrazine, and then react it to form a triazole ring fused or linked to another scaffold, embedding the amino acid fragment within the new structure. acs.org

Conjugation with Thiadiazoles

The 1,2,4-triazole and thiadiazole rings are both important five-membered heterocycles known for their broad range of biological activities. Combining these two scaffolds into a single molecule can lead to novel hybrid compounds. Synthetic strategies have been developed to create 1,2,4-thiadiazole-1,2,4-triazole derivatives. rsc.org For instance, Pragathi et al. designed and synthesized derivatives of 1,2,4-thiadiazole-1,2,4-triazole containing an amide functional group. rsc.org

Another approach involves the construction of fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b] researchgate.netCurrent time information in Bangalore, IN.mdpi.comthiadiazines. These are typically synthesized via the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles. nih.gov This demonstrates the chemical compatibility and established reaction pathways for linking triazole and sulfur-containing heterocyclic systems, which can be adapted for conjugating a thiadiazole moiety to a this compound core. nih.gov

The table below outlines strategies for conjugating the piperidine-triazole scaffold with other bioactive molecules.

| Scaffold A | Scaffold B | Linking Strategy/Method | Resulting Hybrid Structure | Reference |

| Piperidine-Triazole | Amino Acid | Synthesis of triazole ring from amino acid-derived acyl hydrazine | Amino acid-triazole-piperidine conjugate | mdpi.comacs.org |

| 1,2,4-Triazole | 1,2,4-Thiadiazole | Amide bond formation | 1,2,4-Thiadiazole-amide-1,2,4-triazole | rsc.org |